Fmoc-2-amino-4-fluorobenzoic acid

Vue d'ensemble

Description

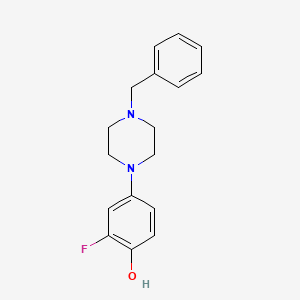

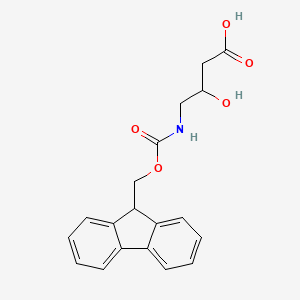

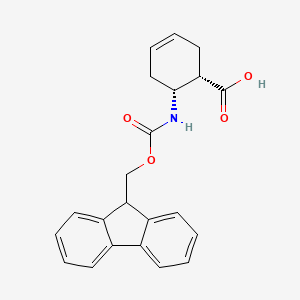

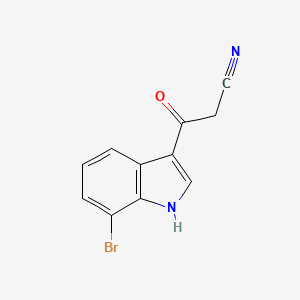

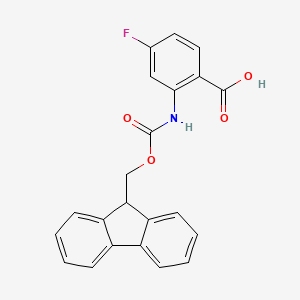

Fmoc-2-amino-4-fluorobenzoic acid is a compound with the molecular formula C22H16FNO4 and a molecular weight of 377.38 g/mol . It is widely used in scientific research, particularly in the field of proteomics . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis .

Mécanisme D'action

Target of Action

The primary target of Fmoc-2-amino-4-fluorobenzoic acid is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .

Mode of Action

This compound acts by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation and reaction of different functional groups in the peptide chain .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amine group during the synthesis process, allowing for the selective activation and reaction of different functional groups. This leads to the formation of complex peptides with a high degree of precision .

Pharmacokinetics

As a protecting group in peptide synthesis, its bioavailability would be largely dependent on the properties of the peptide it is incorporated into .

Result of Action

The result of the action of this compound is the successful synthesis of complex peptides . By protecting the amine group, it allows for the selective activation and reaction of different functional groups, leading to the formation of peptides with a high degree of precision .

Action Environment

The action of this compound is influenced by the chemical environment during peptide synthesis . For instance, the Fmoc group is base-labile and is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Analyse Biochimique

Biochemical Properties

Fmoc-2-amino-4-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is used to protect the amino group of amino acids during the synthesis process. This protection is crucial as it prevents the amino group from reacting with other reagents, ensuring that the peptide chain grows in the correct sequence. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By facilitating the synthesis of peptides, this compound indirectly influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. Peptides synthesized using this compound can be used in various biological studies to understand protein function and interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the protection and deprotection of amino groups in amino acids. The Fmoc group binds to the amino group, preventing it from participating in unwanted reactions. This binding is reversible, allowing the Fmoc group to be removed under basic conditions to reveal the free amino group. This mechanism ensures the correct sequence of amino acids in peptide synthesis, which is crucial for the biological activity of the resulting peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable at room temperature, but its stability can be affected by factors such as light, temperature, and pH. Over time, the Fmoc group may degrade, which can affect the efficiency of peptide synthesis. Long-term studies have shown that the stability of this compound is crucial for its effectiveness in peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, it can cause toxicity and adverse effects, including changes in cellular function and metabolism. These effects are dose-dependent and highlight the importance of optimizing the dosage for specific applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The Fmoc group is metabolized under basic conditions to reveal the free amino group, which can then participate in further reactions. This process is crucial for the synthesis of peptides with the correct sequence of amino acids. The compound interacts with enzymes and cofactors involved in peptide synthesis, ensuring the correct assembly of the peptide chain .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement within the cell. Its localization and accumulation can affect its activity and function, particularly in the context of peptide synthesis. Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with other biomolecules. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its activity and function, particularly in the context of peptide synthesis. Understanding the subcellular localization of this compound can provide insights into its role in biochemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve the use of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods

Large-scale production of Fmoc-2-amino-4-fluorobenzoic acid can be achieved using a recyclable chiral auxiliary to form the corresponding nickel (II) complex with a glycine Schiff base. This complex is then alkylated under basic conditions, followed by disassembly to reclaim the chiral auxiliary and convert the product to the Fmoc derivative .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-2-amino-4-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like piperidine for Fmoc group removal.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Fmoc group using piperidine results in the formation of the free amine .

Applications De Recherche Scientifique

Fmoc-2-amino-4-fluorobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: The compound is employed in the study of protein interactions and functions.

Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

Industry: The compound finds applications in the production of agrochemicals and dyes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-2-amino-4,4,4-trifluorobutanoic acid: Similar in structure but with a trifluoromethyl group instead of a fluorine atom.

Fmoc-4-aminobenzoic acid: Similar but lacks the fluorine atom at the 4-position.

Uniqueness

Fmoc-2-amino-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and interactions in chemical and biological systems .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO4/c23-13-9-10-18(21(25)26)20(11-13)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHESMLXNPOVJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.